Acetyl Hydrazine-15N2

Beschreibung

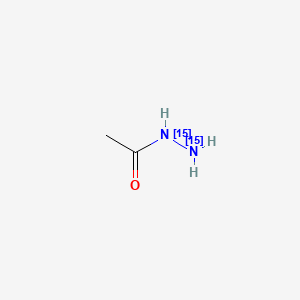

Structure

3D Structure

Eigenschaften

Molekularformel |

C2H6N2O |

|---|---|

Molekulargewicht |

76.07 g/mol |

IUPAC-Name |

acetohydrazide |

InChI |

InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i3+1,4+1 |

InChI-Schlüssel |

OFLXLNCGODUUOT-CQDYUVAPSA-N |

Isomerische SMILES |

CC(=O)[15NH][15NH2] |

Kanonische SMILES |

CC(=O)NN |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Isotopic Fidelity Verification of Acetyl Hydrazine 15n2

Strategies for the Isotope-Specific Chemical Synthesis of Acetyl Hydrazine-15N2

The most direct and common strategy for the synthesis of this compound involves the acetylation of doubly labeled [15N2]hydrazine. This precursor, enriched with the 15N isotope, is the critical starting material for introducing the labeled nitrogen atoms into the final acetyl hydrazine (B178648) molecule.

The synthesis can be conceptualized in two main stages:

Synthesis of [15N2]Hydrazine: The production of highly enriched [15N2]hydrazine is a prerequisite. A common industrial method adapted for isotopic labeling is the Raschig process. who.int This process involves the oxidation of 15N-labeled ammonia (B1221849) ([15N]H₃) with a hypochlorite (B82951), such as sodium hypochlorite (NaOCl), to form 15N-labeled chloramine (B81541) (¹⁵NH₂Cl). The labeled chloramine is then reacted with another molecule of [15N]ammonia to produce [15N2]hydrazine (H₂¹⁵N¹⁵NH₂). To enhance yield and minimize side reactions, catalysts like gelatin are often employed. The resulting [15N2]hydrazine is typically purified by vacuum distillation.

Acetylation of [15N2]Hydrazine: Once the labeled hydrazine is obtained, it undergoes acetylation to form this compound. This is a standard acylation reaction where [15N2]hydrazine acts as a nucleophile, attacking an acetylating agent. orgsyn.org Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. orgsyn.orgrsc.org The reaction is typically performed in a suitable solvent, and controlling the stoichiometry is crucial to minimize the formation of the di-acetylated byproduct, 1,2-diacetylhydrazine. orgsyn.org The reaction of hydrazine with acyl chlorides can sometimes be complicated by the formation of these diacylhydrazines, particularly with low molecular weight aliphatic acyl chlorides. orgsyn.org

An alternative, though less direct, synthetic route for unlabeled acetylhydrazine involves the reaction of butanone azine with acetamide (B32628) in water, followed by distillation. google.com In principle, this could be adapted for isotopic labeling if a 15N-labeled acetamide precursor were utilized.

Spectroscopic Characterization Techniques for Confirming 15N Enrichment and Molecular Structure

To ensure the successful synthesis and isotopic purity of this compound, a combination of high-resolution spectroscopic techniques is employed. These methods confirm not only the correct molecular structure but also the presence and specific location of the 15N isotopes.

NMR spectroscopy is an indispensable tool for the structural elucidation of isotopically labeled compounds. researchgate.net Both ¹H NMR and ¹⁵N NMR provide critical data for this compound.

¹⁵N NMR Spectroscopy: This is the most direct method for confirming the incorporation of the nitrogen-15 (B135050) isotope. Since ¹⁵N has a nuclear spin of ½, it is NMR-active. The chemical shift of the nitrogen atoms in the ¹⁵N NMR spectrum provides information about their chemical environment. In studies analyzing the metabolites of [15N2]hydrazine, the hydrazido nitrogen of acetylhydrazine was identified as a peak at approximately 107 ppm. nih.govsigmaaldrich.com This falls within the typical chemical shift range for hydrazine derivatives (40-120 ppm). researchgate.net The presence of a signal at this specific shift confirms the successful formation of the acetylhydrazine structure containing the ¹⁵N label.

¹H NMR Spectroscopy: While ¹H NMR spectra primarily show the proton environments, they provide secondary evidence of ¹⁵N incorporation through spin-spin coupling. The protons on the carbon and nitrogen atoms will couple to the adjacent ¹⁵N nuclei, resulting in splitting of the proton signals. For this compound, one would expect to observe J-coupling between the N-H protons and the ¹⁵N nuclei (¹JHN) as well as between the methyl protons and the nitrogen atoms (³JHN). rsc.org The observation of these specific coupling patterns confirms the site-specificity of the isotopic label.

Table 1: Expected NMR Spectroscopic Data for this compound

| Nucleus | Technique | Expected Chemical Shift (ppm) | Key Confirmatory Feature |

|---|---|---|---|

| ¹⁵N | ¹⁵N NMR | ~107 nih.govsigmaaldrich.com | Direct observation of the enriched nitrogen signal. |

High-Resolution Mass Spectrometry (HRMS) for Isotopic Incorporation Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z). For this compound, HRMS serves as a definitive method to verify the successful incorporation of both ¹⁵N isotopes.

The analysis involves comparing the experimentally measured accurate mass of the synthesized molecule with its theoretical mass. The incorporation of two ¹⁵N atoms in place of the more common ¹⁴N atoms results in a predictable mass increase of approximately 2 Da. The detection of the molecular ion peak corresponding to the exact mass of C₂H₆¹⁵N₂O confirms the isotopic enrichment. d-nb.info Various studies have utilized mass spectrometry, often coupled with chromatography techniques like GC or HPLC, for the analysis of both unlabeled and labeled acetylhydrazine. researchgate.netrero.chnih.gov

Table 2: Theoretical Molecular Weights for Isotopic Verification by HRMS

| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Acetyl Hydrazine (unlabeled) | C₂H₆¹⁴N₂O | 74.0480 |

The precise mass measurement provided by HRMS allows for the unambiguous confirmation of the isotopic composition, complementing the structural and site-specific information obtained from NMR spectroscopy. d-nb.info

Elucidation of Metabolic and Biotransformation Pathways Utilizing Acetyl Hydrazine 15n2

Investigation of Xenobiotic Metabolism and Nitrogen Fate

The use of Acetyl Hydrazine-¹⁵N₂ has been particularly instrumental in understanding the metabolism of xenobiotics, especially drugs that contain a hydrazine (B178648) moiety.

Role of Acetyl Hydrazine as a Key Intermediate in Drug Biotransformation Studies

Acetyl hydrazine is a significant metabolite of the antitubercular drug isoniazid (B1672263). nih.govnih.govlabmix24.com The acetylation of isoniazid to acetylisoniazid (B140540), which is then hydrolyzed to acetyl hydrazine, is a critical step in its metabolism. nih.gov The rate of this acetylation can vary between individuals, categorizing them as "fast" or "slow" acetylators, which can influence the potential for toxicity. nih.govnih.gov Studies utilizing ¹⁵N₂-acetyl hydrazine have been conducted to distinguish the exogenously administered labeled compound from the unlabeled acetyl hydrazine formed from isoniazid metabolism. nih.gov This methodology allows for a precise examination of acetyl hydrazine's disposition and the factors that may affect its further metabolism, such as concurrent administration of isoniazid, which can inhibit its acetylation. nih.gov

The biotransformation of hydrazine itself involves acetylation to form acetylhydrazine and diacetylhydrazine, which have been detected in the urine of animals and humans treated with hydrazine. nih.govcerij.or.jp The reversible nature of the metabolism of hydrazine to acetylhydrazine has also been demonstrated in rats. nih.govwho.int

Mechanistic Studies of Cytochrome P450-Mediated Metabolic Activation

The cytochrome P450 (P450) enzyme system plays a crucial role in the metabolic activation of acetyl hydrazine. nih.govnih.gov This activation is considered a key step in the potential hepatotoxicity associated with isoniazid. nih.govresearchgate.netalljournals.cn Research using [¹⁵N₂]-[¹⁴C]-labeled acetyl hydrazine in rats has directly demonstrated the involvement of P450 in its metabolism. nih.govwho.int

Inducers of cytochrome P450, such as phenobarbital (B1680315), have been shown to increase the exhalation of ¹⁵N₂ gas from administered ¹⁵N₂-acetyl hydrazine, while inhibitors like cobalt(II) chloride decrease it. nih.gov This provides strong evidence that the formation of molecular nitrogen is a direct result of P450-mediated activation of acetyl hydrazine. nih.gov Several P450 isozymes, including CYP2E1, CYP2B1, and CYP1A1/2, have been implicated in the metabolism of hydrazine and its derivatives. nih.govwho.int The metabolic process is thought to involve the formation of reactive intermediates, such as an acetyl radical or a carbocation, which can bind to cellular macromolecules. nih.govnih.govwho.int

Identification and Quantification of Gaseous Metabolic Products, e.g., Molecular Nitrogen (¹⁵N₂) and Carbon Dioxide (CO₂)

A significant finding from studies with ¹⁵N₂-labeled acetyl hydrazine is the identification of molecular nitrogen (N₂) as a direct metabolic product. nih.gov The exhalation of ¹⁵N₂ gas has been measured in rats following the administration of [¹⁵N₂]-[¹⁴C]-acetyl hydrazine. nih.govresearchgate.netalljournals.cn The amount of exhaled ¹⁵N₂ serves as an index for the cytochrome P450-mediated activation pathway. nih.gov

In one study, the cumulative exhalation of ¹⁵N was measured over time in different treatment groups. At 240 minutes, the control group exhaled 1.92 ± 0.43% of the administered dose as ¹⁵N₂, the phenobarbital-treated group exhaled 2.53 ± 0.23%, and the group treated with phenobarbital and cobalt(II) chloride exhaled 1.00 ± 0.15%. nih.gov These results clearly demonstrate the influence of P450 modulation on this metabolic pathway. nih.gov

In conjunction with ¹⁵N₂ exhalation, the exhalation of ¹⁴CO₂ from [¹⁵N₂]-[¹⁴C]-acetyl hydrazine has also been quantified. nih.gov The cumulative exhalation of ¹⁴CO₂ over 24 hours ranged from 15.1% to 21.9%, with no significant differences between the treatment groups, suggesting that the acetyl group is oxidized to carbon dioxide. nih.gov

| Treatment Group | Cumulative ¹⁵N Exhalation (at 240 min, % of dose) |

| Control | 1.92 ± 0.43 |

| Phenobarbital (PB) | 2.53 ± 0.23 |

| PB + Cobalt(II) Chloride (CoCl₂) | 1.00 ± 0.15 |

Endogenous Metabolic Pathways and Intermediary Metabolism

The use of ¹⁵N-labeled hydrazine compounds has also shed light on how these substances can interact with and become integrated into endogenous metabolic pathways.

Tracer Studies of Hydrazine-Derived Metabolites in Biological Systems

Tracer studies using [¹⁵N₂]hydrazine have been instrumental in identifying a variety of metabolites in biological systems. nih.gov By analyzing the urine of rats administered [¹⁵N₂]hydrazine using ¹⁵N-NMR spectroscopy, researchers have been able to detect several nitrogen-containing compounds. nih.gov

These studies have identified unchanged [¹⁵N₂]hydrazine, as well as metabolites such as acetylhydrazine and diacetylhydrazine. nih.gov Other identified metabolites include carbazic acid, formed from the reaction of hydrazine with carbon dioxide, and the pyruvate (B1213749) hydrazone. nih.gov These findings provide a detailed picture of the metabolic fate of hydrazine and highlight the utility of ¹⁵N-NMR in such investigations. nih.gov

| Metabolite | ¹⁵N-NMR Chemical Shift (ppm) |

| Ammonia (B1221849) | 0 |

| [¹⁵N₂]Hydrazine | 32 |

| Urea (B33335) | 56 |

| Carbazic acid | 85 |

| Acetylhydrazine (hydrazido nitrogen) | 107 |

| Diacetylhydrazine (hydrazido nitrogen) | 110 |

| 2-oxoglutarate hydrazone cyclized derivative | 150 (doublet), 294 (singlet) |

| Pyruvate hydrazone (hydrazono nitrogen) | 316 |

Analysis of Nitrogen-Nitrogen Bond Cleavage and Ammonia Incorporation into Endogenous Compounds

A crucial aspect of hydrazine metabolism is the cleavage of the nitrogen-nitrogen bond. nih.gov Studies with ¹⁵N-labeled hydrazine have provided direct evidence for this cleavage in vivo. nih.gov The detection of ¹⁵N-enriched urea in the urine of rats treated with [¹⁵N₂]hydrazine indicates that the N-N bond is broken, leading to the formation of ammonia. nih.gov This newly formed ammonia can then be incorporated into the urea cycle, an essential endogenous pathway for nitrogen waste disposal. nih.gov

The proposed mechanism for N-N bond cleavage involves N-oxidation. nih.gov This process highlights how a xenobiotic compound can be metabolized to produce a fundamental biological molecule like ammonia, which then enters the body's natural metabolic pool. The ability to trace the ¹⁵N label from hydrazine to urea provides a clear demonstration of this metabolic integration. nih.gov

Characterization of Hydrazone and Related Metabolite Formation in Biological Matrices

The biotransformation of acetylhydrazine and its parent compound, hydrazine, can lead to the formation of various metabolites, including hydrazones, through condensation reactions with endogenous keto-acids. Studies in animal models have identified several key metabolites. In rats, administered hydrazine is metabolized to acetylhydrazine, diacetylhydrazine, and pyruvic acid hydrazone, which are subsequently excreted in the urine. cerij.or.jp Another identified metabolite is 1,4,5,6-tetrahydro-6-oxo-3-pyridazine carboxylic acid, a derivative of oxoglutarate hydrazone, found in the urine of both rats and mice treated with hydrazine. who.int

In the context of the anti-tuberculosis drug isoniazid, from which acetylhydrazine is a major metabolite, the formation of pyridoxal (B1214274) isonicotinoyl hydrazone (PIH) has been observed in primary human hepatocytes. nih.govscispace.com This demonstrates the propensity of hydrazine-containing compounds to react with endogenous aldehydes and ketones. The use of 15N-labeled hydrazine in isolated rat hepatocytes, followed by 15N-NMR analysis, has also confirmed the formation of various acetylated species and other metabolites. ucl.ac.uk

Table 1: Identified Metabolites of Hydrazine and Acetylhydrazine in Biological Systems

| Metabolite | Parent Compound(s) | Biological Matrix | Species | Reference(s) |

| Pyruvic acid hydrazone | Hydrazine | Urine | Rat | cerij.or.jp |

| Oxoglutarate hydrazone derivative | Hydrazine | Urine | Rat, Mouse | who.int |

| Diacetylhydrazine | Hydrazine, Acetylhydrazine | Urine | Rat, Rabbit | cerij.or.jpnih.gov |

| Pyridoxal isonicotinoyl hydrazone (PIH) | Isoniazid | Hepatocytes | Human | nih.govscispace.com |

| Acetylated species | Hydrazine | Hepatocytes | Rat | ucl.ac.uk |

Enzymatic Reaction Mechanisms Investigated with Acetyl Hydrazine-15N2

Functional Characterization of N-Acetyltransferases (NAT) in Acetylhydrazine Formation

N-acetyltransferases (NAT) are crucial phase II metabolic enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to various substrates, including arylhydrazines like hydrazine. wikipedia.org The formation of acetylhydrazine is predominantly mediated by the NAT2 isoenzyme, which is found mainly in the liver and intestine. nih.govnih.govfrontiersin.org This acetylation is a key step in the metabolism of both hydrazine itself and the drug isoniazid, which is first metabolized to acetylisoniazid and then hydrolyzed to produce acetylhydrazine. frontiersin.orgnih.govnih.gov

The activity of the NAT2 enzyme exhibits genetic polymorphism, leading to different metabolic rates among individuals. asm.org This results in distinct "fast," "intermediate," and "slow acetylator" phenotypes. nih.gov Slow acetylators metabolize isoniazid and acetylhydrazine more slowly, which can lead to longer retention of these compounds. nih.govnih.gov The rate of acetylhydrazine elimination has been shown to be similar to that of isoniazid, confirming that both are subject to the same acetylation polymorphism. nih.gov

Furthermore, acetylhydrazine itself is a substrate for NAT2, which can further acetylate it to form the less toxic metabolite, diacetylhydrazine. who.intfrontiersin.org Interestingly, studies in mice lacking both NAT1 and NAT2 genes found that hepatic levels of acetylhydrazine only decreased by 35%, suggesting that other enzymes besides NAT1 and NAT2 may be involved in the acetylation of hydrazine. nih.gov

Table 2: Role of N-Acetyltransferase (NAT) Isoenzymes in Hydrazine Metabolism

| Enzyme | Location | Substrate(s) | Product(s) | Significance | Reference(s) |

| NAT2 | Liver, Intestine | Hydrazine, Isoniazid, Acetylhydrazine | Acetylhydrazine, Acetylisoniazid, Diacetylhydrazine | Primary enzyme for hydrazine and acetylhydrazine acetylation; subject to genetic polymorphism affecting metabolic rate. | nih.govwikipedia.orgnih.govfrontiersin.org |

| NAT1 | Multiple Tissues | p-aminosalicylate, p-aminobenzoylglutamate | Acetylated derivatives | Generally not the primary enzyme for acetylhydrazine formation but may play a minor role. | nih.govfrontiersin.org |

Exploration of Oxidative Metabolism by Microsomal Enzyme Systems

Beyond acetylation, acetylhydrazine undergoes oxidative metabolism, primarily mediated by the cytochrome P450 (CYP450) microsomal enzyme system. nih.govnih.gov This metabolic activation is considered a critical step in its bioactivation. nih.gov Studies using dual-labeled [15N2]-[14C]-acetylhydrazine in rats have directly identified molecular nitrogen (15N2) as a metabolite exhaled by the animals. nih.gov The formation of N2 was shown to be dependent on CYP450 activity; it was increased by pretreatment with the CYP450 inducer phenobarbital and decreased by the inhibitor cobalt(II) chloride. nih.gov

The specific isoenzyme CYP2E1 has been implicated in the oxidation of acetylhydrazine to reactive intermediates, such as N-hydroxy acetyl hydrazine, which can then decompose to form species like the acetyl radical or ketene. who.intnih.gov Other CYP450 isoenzymes, including CYP2B1 and CYP1A1/2, may also be involved. who.int This oxidative activation can lead to the formation of free radicals, a phenomenon confirmed by spin-trapping experiments during the microsomal metabolism of acetylhydrazine. nih.gov In vitro studies with rat liver microsomes have demonstrated that this metabolic process requires NADPH and oxygen and is inhibited by various CYP450 inhibitors, confirming the central role of this enzyme system. ucl.ac.uk It has also been noted that the rate of oxidative metabolism is significantly slower in human liver microsomes compared to those from rats. nih.govucl.ac.uk

Table 3: Effect of CYP450 Modulators on [15N2]-Acetylhydrazine Metabolism in Rats

| Treatment Group | Cumulative Exhalation of 15N (% of dose at 240 min) | Implication | Reference |

| Control | 1.92 ± 0.43% | Baseline CYP450-mediated metabolism | nih.gov |

| Phenobarbital (PB) (CYP450 Inducer) | 2.53 ± 0.23% | Increased CYP450 activity enhances N2 formation | nih.gov |

| PB + Cobalt(II) chloride (CoCl2) (CYP450 Inhibitor) | 1.00 ± 0.15% | Inhibition of CYP450 activity reduces N2 formation | nih.gov |

Reversibility of Hydrazine-Acetylhydrazine Metabolic Pathways

A significant finding in the study of hydrazine metabolism is the reversibility of the acetylation step. Research utilizing stable isotope dilution methods and mass fragmentography has provided clear evidence for this bidirectional pathway. nih.gov In a key study, when acetylhydrazine was administered to rats, free hydrazine was subsequently detected in both tissues and urine. nih.govresearchgate.net This liberation of hydrazine from its acetylated metabolite unequivocally demonstrates that the metabolic conversion between hydrazine and acetylhydrazine is not a one-way detoxification route but is, in fact, reversible. who.intnih.govnih.gov This finding has important implications, as it indicates that acetylhydrazine can act as a circulating reservoir for the parent compound, hydrazine.

Applications in Biosynthetic Pathway Delineation

Tracing Nitrogen-Nitrogen Bond Assembly in Natural Product Biosynthesis

The biosynthesis of natural products containing N-N bonds has long been a subject of intense scientific inquiry. Acetyl Hydrazine-15N2 has emerged as a crucial molecular probe in these investigations.

Research has demonstrated that acetylhydrazine serves as a key biosynthetic precursor for a range of complex natural products, including fosfazinomycin and kinamycin. researchgate.net In the biosynthesis of fosfazinomycin, a unique phosphonate (B1237965) natural product, studies have shown that the N-N bond is likely formed in an independent pathway that generates an acetylhydrazine synthon. researchgate.net This acetylhydrazine is then funneled into the main biosynthetic pathway. researchgate.net

Similarly, in the biosynthesis of kinamycin, a class of diazo-containing antibiotics, acetylhydrazine is also a key intermediate. researchgate.net The biosynthetic gene clusters for both fosfazinomycin and kinamycin share a conserved set of genes responsible for the formation of this crucial precursor. researchgate.net

A proposed pathway for the formation of acetylhydrazine from L-aspartate involves a series of enzymatic reactions. rsc.orgrsc.org The flavin-dependent oxygenase FzmM catalyzes the oxidation of L-Asp to N-hydroxy-Asp. rsc.orgrsc.org Subsequently, FzmL facilitates the production of fumarate (B1241708) and nitrous acid. rsc.orgrsc.org The adenylosuccinate lyase homolog FzmR then eliminates acetylhydrazine from N-acetyl-hydrazinosuccinate, which is formed by the FzmQ-catalyzed acetylation of hydrazinosuccinate (B14155459). rsc.orgrsc.org

Feeding studies utilizing doubly-labeled 15N2-acetylhydrazine in cultures of S. murayamaensis, a producer of kinamycin D, resulted in approximately 20% enrichment of both nitrogen atoms in the final product. researchgate.net This provided direct evidence for the incorporation of the intact acetylhydrazine unit into the kinamycin scaffold. researchgate.net Likewise, feeding experiments with 15N-labeled acetylhydrazine in cultures producing fosfazinomycin A showed the incorporation of two 14N atoms into the 15N-labeled product, confirming its role as a precursor. researchgate.net

Table 1: Incorporation of Labeled Precursors in Fosfazinomycin A Biosynthesis

| Precursor Fed to 15N-labeled Culture | Observed Mass Shift | Implication |

|---|---|---|

| NaNO2 | Single 14N incorporation | Nitrite (B80452) is a source of one nitrogen atom. |

| N-hydroxyaspartic acid | Single 14N incorporation | N-hydroxyaspartic acid is an intermediate. |

| Hydrazinosuccinic acid | Two 14N incorporations | Hydrazinosuccinic acid is a precursor to the N-N unit. |

| Acetylhydrazine | Two 14N incorporations | Acetylhydrazine is a direct precursor to the N-N unit. |

Data sourced from HRMS analysis of fosfazinomycin A produced by Streptomyces sp. NRRL S-149. researchgate.net

The formation of the diazo group, a distinctive feature of natural products like kinamycins, has been a long-standing puzzle. Isotope labeling studies with 15N-labeled precursors have been instrumental in shedding light on this process.

In the case of kinamycin D biosynthesis, feeding experiments with 15N-nitrite led to the exclusive enrichment of the proximal nitrogen atom of the diazo group. researchgate.net This finding was significant as it contradicted previous hypotheses that suggested a late-stage N-N bond formation analogous to other diazo-containing metabolites. researchgate.net The specific labeling of the proximal nitrogen pointed towards an alternative mechanism for diazo group installation in kinamycin biosynthesis. researchgate.net

Further studies with doubly-labeled 15N2-acetylhydrazine demonstrated the incorporation of both nitrogen atoms into the diazo group of kinamycin D, reinforcing the role of acetylhydrazine as the direct donor of the N-N unit. researchgate.net

Enzymatic Condensation Reactions Involving this compound

The incorporation of acetylhydrazine into the growing molecular scaffolds of natural products is facilitated by specific enzymes. The characterization of these enzymes provides a deeper understanding of the biosynthetic machinery.

In both the fosfazinomycin and kinamycin biosynthetic pathways, glutamine synthetase homologs, FzmN and KinL respectively, play a crucial role in the condensation of acetylhydrazine with glutamic acid. researchgate.netresearchgate.net These enzymes catalyze the formation of glutamylacetylhydrazine. nih.gov

Biochemical assays have confirmed the activity of FzmN. In the presence of Glu, acetylhydrazine, and ATP, FzmN was shown to produce glutamylacetylhydrazine. researchgate.net This reaction is a key step in transferring the acetylhydrazine unit onto a carrier molecule for subsequent steps in the biosynthetic pathway. researchgate.net The homologs of FzmN, such as Alp1L in the kinamycin pathway, are believed to perform the same function. nih.gov

The enzymatic reactions involving acetylhydrazine are dependent on specific co-substrates. The condensation of acetylhydrazine with glutamic acid catalyzed by FzmN and its homologs requires ATP. researchgate.netresearchgate.net This indicates that the reaction is an energy-dependent process.

The subsequent steps in the pathways also have specific requirements. For instance, the formation of acetylhydrazine itself from hydrazinosuccinate requires acetyl-CoA as a co-substrate for the acetyltransferase enzyme FzmQ (and its homolog KinN). researchgate.net

While detailed kinetic parameters for these enzymes are still under investigation, the characterization of their co-substrate requirements provides valuable information about the biochemical environment necessary for the biosynthesis of these complex natural products.

Advanced Spectroscopic and Analytical Methodologies Developed with Acetyl Hydrazine 15n2

Nuclear Magnetic Resonance (NMR) Spectroscopy Enhancements

The incorporation of the ¹⁵N isotope into acetyl hydrazine (B178648) provides a powerful probe for NMR spectroscopy, a technique that exploits the magnetic properties of atomic nuclei. ¹⁵N-labeling offers significant advantages, including a wide chemical shift range and the ability to study nitrogen-containing molecules that are central to numerous metabolic pathways. nih.govalfa-chemistry.com

In Vivo ¹⁵N-NMR for Real-time Metabolic Monitoring

The use of ¹⁵N-labeled compounds like Acetyl Hydrazine-15N2 allows for the non-invasive, real-time tracking of metabolic processes within living organisms. kuleuven.be ¹⁵N-NMR spectroscopy has been successfully employed to study the in vivo metabolism of hydrazine in rats. nih.gov In these studies, after administering [¹⁵N₂]hydrazine, urine samples were analyzed, revealing significant new information about its metabolic fate. nih.gov

One of the key metabolites identified through its distinct ¹⁵N-NMR signal was acetylhydrazine. nih.gov The ability to detect and monitor the appearance of ¹⁵N-labeled acetylhydrazine and other metabolites provides direct insight into the biochemical pathways involved. alfa-chemistry.comnih.gov This approach allows researchers to track the flow of nitrogen atoms and understand the dynamics of metabolic networks in a living system. alfa-chemistry.comyoutube.com

Research Highlight: Metabolic Profiling using In Vivo ¹⁵N-NMR

A study investigating hydrazine metabolism in rats utilized ¹⁵N-NMR to analyze urine collected after the administration of [¹⁵N₂]hydrazine. The analysis identified several ¹⁵N-labeled metabolites, demonstrating the utility of this technique for in vivo studies. nih.gov

| Metabolite Identified | ¹⁵N Chemical Shift (ppm) | Significance |

| Ammonia (B1221849) | 0 | Indicates N-N bond cleavage of hydrazine in vivo. nih.gov |

| Unchanged [¹⁵N₂]hydrazine | 32 | Shows incomplete metabolism of the parent compound. nih.gov |

| ¹⁵N-enriched Urea (B33335) | 56 | Confirms incorporation of released ammonia into the urea cycle. nih.gov |

| Acetylhydrazine | 107 | Direct evidence of the acetylation pathway for hydrazine metabolism. nih.gov |

| Diacetylhydrazine | 110 | Indicates further acetylation of the primary metabolite. nih.gov |

High-Resolution ¹⁵N-NMR for Structural Assignment and Spin-Spin Coupling Analysis (e.g., JNN, JHN, JCF)

High-resolution ¹⁵N-NMR spectroscopy is a critical tool for the unambiguous determination of molecular structures. The selective incorporation of ¹⁵N isotopes into a molecule like acetyl hydrazine leads to the appearance of additional spin-spin coupling constants (SSCCs) between ¹⁵N and other nuclei such as ¹H, ¹³C, and another ¹⁵N. nih.gov These coupling constants provide invaluable information about the connectivity and conformation of the molecule. nih.govcdnsciencepub.com

Analysis of one-bond ¹⁵N-¹H (¹JHN) coupling constants, typically around 90 Hz, can confirm direct bonds between nitrogen and hydrogen atoms. nih.govhuji.ac.il Furthermore, two- and three-bond couplings (²J and ³J) provide details about the molecular framework. cdnsciencepub.com For instance, ¹⁵N-¹³C coupling constants are related to the hybridization state of the atoms and the bond order between them. cdnsciencepub.com The measurement of these various J-coupling constants (JNN, JHN, JCF) in this compound allows for precise structural confirmation and detailed electronic structure analysis. nih.govacs.org

Application of Hyperpolarized ¹⁵N-Labeled Tags in Dynamic Magnetic Resonance Imaging (MRI) and NMR

A significant challenge in NMR and its imaging counterpart, MRI, is the inherently low signal-to-noise ratio. weizmann.ac.il Hyperpolarization techniques, such as dissolution dynamic nuclear polarization (d-DNP), can overcome this limitation by increasing the NMR signal by more than four to five orders of magnitude. oup.comphysicsworld.com This dramatic sensitivity enhancement enables real-time imaging of metabolic processes in vivo. nih.gov

¹⁵N-labeled compounds are particularly well-suited for hyperpolarization due to their often long relaxation times, which allows the enhanced polarization to be retained for a longer duration. nih.govnih.gov this compound, as a ¹⁵N-labeled tag, can be hyperpolarized and introduced into a biological system to serve as a molecular imaging probe. nsf.govrsc.orgnih.gov The development of ¹⁵N-azides and other ¹⁵N-containing motifs as universal tags for creating long-lived hyperpolarized agents demonstrates the broad potential of this approach. nsf.govrsc.orgnih.gov By tracking the hyperpolarized signal of this compound and its subsequent metabolites, researchers can map metabolic activity with unprecedented sensitivity and temporal resolution. nih.govnih.gov

Key Features of Hyperpolarized ¹⁵N Probes

| Feature | Advantage for MRI/NMR | Reference |

| Signal Enhancement | Over 10,000-fold increase in sensitivity. | nih.gov |

| Long Signal Lifetimes | The smaller gyromagnetic ratio of ¹⁵N often leads to longer T1 relaxation times, allowing for longer observation periods. | nih.govnih.gov |

| Wide Chemical Shift Range | Provides good separation of signals from different metabolites, aiding in their identification. | nih.gov |

| Low Natural Abundance | The low natural abundance (0.37%) of ¹⁵N results in a negligible background signal. | huji.ac.il |

Mass Spectrometry (MS) Techniques for Quantitative and Qualitative Analysis

Mass spectrometry, which measures the mass-to-charge ratio of ions, is a cornerstone of modern analytical chemistry. The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard for accurate and precise quantification. nih.govnih.gov

Isotope-Dilution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

Isotope-dilution LC-MS/MS is a powerful technique for the sensitive and accurate quantification of analytes in complex mixtures like biological fluids. scispace.com In this method, a known amount of a stable isotope-labeled version of the analyte, such as this compound, is added to the sample as an internal standard. nih.gov Because the labeled standard is chemically identical to the unlabeled analyte, it co-elutes during liquid chromatography and experiences the same ionization and fragmentation behavior in the mass spectrometer. frontiersin.orgnih.gov

This co-analysis corrects for variations in sample preparation, extraction efficiency, and matrix effects, leading to highly reliable results. scispace.com A method for the simultaneous quantitative analysis of hydrazine and acetylhydrazine in human plasma using HPLC-MS/MS has been developed, demonstrating the applicability of this technique. researchgate.netnih.gov By using this compound as the internal standard, this method could achieve even greater precision and accuracy. scispace.comnih.gov For instance, a method for analyzing hydrazine in tobacco smoke utilized ¹⁵N₂-hydrazine as an internal standard and achieved a linear calibration curve with a correlation coefficient (R²) greater than 0.999 and excellent accuracy with recoveries between 98% and 111%. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

GC-MS is a widely used technique for comprehensive metabolite profiling, capable of simultaneously measuring a large number of compounds including amino acids, organic acids, and sugars. mdpi.comyoutube.comillinois.edu When combined with stable isotope labeling, GC-MS becomes a powerful tool for tracing metabolic pathways. nih.govnih.gov

For the analysis of polar and thermolabile compounds like acetyl hydrazine, derivatization is often required to increase volatility and thermal stability for GC analysis. mdpi.comdtic.mil Methods have been established for the determination of hydrazine in water by GC-MS after derivatization. researchgate.netnih.gov In a metabolite profiling experiment, cells or organisms can be supplied with a ¹⁵N-labeled precursor. nih.gov The subsequent analysis of metabolites by GC-MS will reveal which compounds have incorporated the ¹⁵N label, thereby mapping out the flow of nitrogen through various metabolic pathways. nih.govnih.gov The use of this compound in such studies can help elucidate its specific metabolic fate and its role in broader metabolic networks. nih.gov

High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with high precision and accuracy. nih.gov This capability enables the determination of the elemental composition of molecules, which is crucial for identifying drug metabolites in complex biological matrices. nih.gov Modern HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based systems, can achieve mass resolutions exceeding 10,000, allowing them to distinguish between ions with very similar nominal masses (isobars). nih.gov In drug metabolism studies, HRMS is employed to detect and identify the structures of metabolites, providing critical insights into the biotransformation of a parent drug. nih.gov

A key application of isotopically labeled compounds like this compound in HRMS-based studies is to serve as a tracer to differentiate a compound administered externally from the same compound produced metabolically. A study on the metabolism of the tuberculosis drug isoniazid (B1672263) demonstrated this principle. nih.gov Acetylhydrazine is a known toxic metabolite of isoniazid. nih.gov To investigate whether isoniazid or its other metabolites could inhibit the further breakdown (acetylation) of acetylhydrazine, researchers administered ¹⁵N₂-labeled acetylhydrazine to human subjects who had also taken isoniazid. nih.gov By using the ¹⁵N₂-labeled version, the scientists could precisely track the fate of the administered acetylhydrazine and measure its rate of elimination without it being confused with the unlabeled acetylhydrazine being simultaneously produced from the metabolism of isoniazid. nih.gov This use of this compound was critical for demonstrating that therapeutic concentrations of isoniazid do inhibit the detoxification of its own toxic metabolite, a finding with significant implications for understanding the drug's potential hepatotoxicity. nih.gov

Novel Spectroscopic Approaches

Laser Magnetic Resonance (LMR) spectroscopy is a highly sensitive and specific technique used for the detection of paramagnetic molecules in the gas phase. This method has been adapted for the precise measurement of stable isotopes like ¹⁵N in gaseous samples, offering a unique window into metabolic processes that produce gaseous products. nih.gov

A significant application of this methodology involved tracing the metabolic fate of acetylhydrazine (AcHz), a key metabolite in isoniazid-induced liver injury. It was hypothesized that the bioactivation of acetylhydrazine by cytochrome P450 enzymes results in the direct production of molecular nitrogen (N₂). nih.gov To confirm this, a study was conducted in rats using dual-labeled [¹⁵N₂]-[¹⁴C]-AcHz. nih.gov The exhaled breath of the rats was analyzed using LMR spectroscopy to detect and quantify the liberated ¹⁵N₂ gas. nih.gov

The study demonstrated that ¹⁵N₂ was indeed a metabolite of acetylhydrazine, confirming the proposed bioactivation pathway. nih.gov To further validate that this process was mediated by cytochrome P450, different groups of rats were pre-treated with phenobarbital (B1680315) (a P450 inducer) or a combination of phenobarbital and cobalt(II) chloride (a P450 inhibitor). The results showed a significant difference in ¹⁵N₂ exhalation among the groups, directly linking the enzyme system's activity to N₂ production. nih.gov

The findings from this research underscore the utility of LMR spectroscopy in conjunction with ¹⁵N-labeled compounds for monitoring specific metabolic pathways in vivo, particularly those that result in the liberation of gaseous products. nih.gov

Emerging Research Frontiers and Future Directions

Development of Novel 15N-Labeled Hydrazine (B178648) Derivatives for Expanding Research Scope

The synthesis of novel hydrazine derivatives with site-specific 15N labels is a critical frontier for expanding the scope of metabolic and mechanistic studies. The ability to create a wider array of labeled probes allows researchers to investigate a more diverse set of biological questions. springernature.com The development of these compounds is often spurred by the need for tracers in specific metabolic pathways or for probes in advanced analytical techniques like hyperpolarized magnetic resonance imaging (HP-MRI). rsc.org

A key strategy involves using commercially available (15N)2-hydrazine as a precursor to synthesize more complex molecules. For instance, (15N)2-hydrazine monohydrate has been used as a starting reagent for the synthesis of sodium (15N)3-azide, a versatile building block for creating a variety of (15N)3-azide-tagged biomolecules. rsc.org Similarly, synthetic pathways are being adapted to incorporate 15N labels into nucleobase derivatives, where hydrazine hydrate (B1144303) is a key reagent in the synthetic process. beilstein-journals.org Research has also focused on developing novel γ-15N-labeled diazo-transfer reagents, which can be synthesized from hydrazine derivatives, to create β-15N-labeled aliphatic and aromatic azides for use as infrared (IR) probes in protein structure and dynamics studies. researchgate.netacs.org

These novel labeled compounds serve multiple purposes:

Broadening Mechanistic Insights: By introducing labels at different nitrogen positions within a hydrazine derivative, researchers can dissect complex reaction mechanisms, such as those involved in enzymatic catalysis or biotransformation. semanticscholar.org

Enhancing Analytical Sensitivity: Some 15N-labeled derivatives, like 15N-azides, are being developed as tags for hyperpolarized MRI, offering long-lived signals and high polarization levels for advanced molecular imaging applications. rsc.org

Probing Diverse Biological Systems: The synthesis of labeled analogues of bioactive molecules, such as anticonvulsant hydrazones, allows for detailed investigation of their metabolic fate and mechanism of action. acs.org

The table below summarizes examples of synthetic efforts to create novel 15N-labeled derivatives from hydrazine precursors.

| Precursor | Synthesized Derivative | Application/Significance |

| (15N)2-Hydrazine Monohydrate | Sodium (15N)3-Azide | Synthesis of tagged biomolecules for hyperpolarized MRI. rsc.org |

| Hydrazine Hydrate | 15N-labeled preQ1 Base Derivatives | Study of modified nucleobases in biological systems. beilstein-journals.org |

| Triflylhydrazine (TfNHNH2) | γ-15N-labeled Diazo-Transfer Reagent (TfNN15N) | Synthesis of β-15N-labeled azides for use as IR probes. researchgate.netacs.org |

| p-Toluenesulfonyl Hydrazide | Bioactive Hydrazones | Synthesis of potential anticonvulsant compounds for metabolic studies. acs.org |

Advanced Computational and Modeling Approaches for Predicting Metabolic Fate and Enzymatic Interactions

Computational chemistry and modeling are becoming indispensable tools for predicting how compounds like Acetyl Hydrazine-15N2 behave in biological systems. These approaches can forecast metabolic pathways and model interactions with enzymes, complementing and guiding experimental research. By simulating complex molecular interactions, these methods save significant time and resources.

Key computational approaches include:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to investigate the electronic structure of molecules, predict reaction mechanisms, and calculate the stability of intermediates. researchgate.net DFT has been successfully applied to explore the mechanistic pathways of gold-catalyzed hydrohydrazination reactions, helping to determine the most favorable reaction route. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time. They are used to model how a ligand, such as a hydrazine derivative, binds to an enzyme's active site and to observe conformational changes in the protein upon binding. biorxiv.org

Machine Learning and Deep Learning: Emerging computational tools use deep learning and multilayer neural networks to predict metabolic rates and thermodynamic forces from stable isotope tracing data. energy.gov These models can interpret complex metabolomic datasets to provide a quantitative, systems-level understanding of metabolism. energy.gov

These modeling techniques are instrumental in designing new molecules, such as enzyme inhibitors. For example, computational docking and MD simulations were used to understand how a small molecule inhibitor binds to the enzyme ACER3, leading to the design of more potent analogues. biorxiv.org The integration of these predictive models with experimental data provides a powerful framework for understanding the biotransformation and biological effects of hydrazine derivatives. acs.orgenergy.gov

Integration of Multi-Omics Data with Isotope Tracing for Systems-Level Understanding of Biochemical Networks

To achieve a holistic view of cellular metabolism, researchers are increasingly integrating data from isotope tracing studies with multiple "omics" technologies. creative-proteomics.com This systems biology approach allows for the comprehensive analysis of how a labeled substrate like this compound perturbs entire biochemical networks, connecting changes at the gene, protein, and metabolite levels. creative-proteomics.comskemman.is

Stable isotope tracing provides crucial information on metabolic fluxes—the rates of biochemical reactions—which cannot be determined from static measurements of metabolite concentrations alone. nih.gov When combined with various omics data, a more complete picture emerges:

Metabolomics: Untargeted metabolomics can identify a wide range of metabolites that incorporate the 15N label, mapping the metabolic fate of the tracer compound throughout the system. nih.govbohrium.com

Transcriptomics: By analyzing changes in gene expression, researchers can see how cells transcriptionally adapt to the presence of the compound or its metabolites, revealing regulatory networks that control metabolic pathways. researchgate.net

Proteomics: This approach identifies changes in protein levels, providing a link between gene expression and metabolic function.

Metagenomics: In environmental or microbiome studies, metagenomics reveals the genetic potential of the microbial community, helping to identify which organisms and genes are involved in the biotransformation of the labeled compound. researchgate.net

Specialized software platforms have been developed to facilitate this integration. For example, X13CMS is a tool designed to analyze untargeted metabolomics data from isotope labeling experiments, identifying all compounds that have incorporated the tracer and quantifying the extent of labeling. nih.gov Such integrated analyses provide powerful insights into the complex interplay of molecular events, from uncovering unexpected metabolic pathways to understanding how genetic modifications impact systemic metabolism. creative-proteomics.comskemman.is

| Omics Technology | Information Provided | Integration with 15N Tracing |

| Metabolomics | Comprehensive profile of metabolites. | Tracks the incorporation of the 15N label into downstream metabolites, revealing pathway activity and flux. nih.govbohrium.com |

| Transcriptomics | Global gene expression profile. | Correlates changes in metabolic flux with the up- or down-regulation of genes encoding specific enzymes. researchgate.net |

| Proteomics | Global protein expression profile. | Links transcriptional changes to the actual abundance of metabolic enzymes and other proteins. |

| Metagenomics | Genetic potential of a microbial community. | Identifies specific microbes and genes responsible for the biotransformation of the 15N-labeled compound in complex environments. researchgate.net |

Exploration of this compound in Studying Microbial Nitrogen Cycling and Environmental Biotransformations

This compound and related labeled compounds are valuable tools for studying the microbial nitrogen cycle, one of the most critical biogeochemical cycles on Earth. iaea.org Hydrazine itself is a key, albeit rare, intermediate in some microbial nitrogen transformations, most notably the anaerobic ammonium (B1175870) oxidation (anammox) process. nih.govresearchgate.net

The anammox process, carried out by specialized bacteria, involves the conversion of ammonium and nitrite (B80452) into dinitrogen (N2) gas. researchgate.net Isotope labeling experiments have been fundamental in elucidating this pathway, showing that hydrazine is a crucial intermediate. nih.gov In this process, a membrane-bound enzyme complex, hydrazine synthase, is thought to produce hydrazine, which is then oxidized by hydrazine oxidoreductase to N2 gas. nih.govresearchgate.net Using 15N-labeled substrates allows researchers to trace the flow of nitrogen through this pathway and quantify its contribution to nitrogen loss in various ecosystems. uva.nl

Beyond anammox, 15N-labeled hydrazine derivatives can be used to study:

Nitrogen Fixation: 15N2 gas is the definitive tracer for measuring nitrogen fixation, the conversion of atmospheric N2 into ammonia (B1221849). Studies using 15N have been critical in identifying and quantifying this process in various organisms, including cyanobacteria. iaea.orgkobv.de

Biotransformation of Pollutants: Hydrazine derivatives can be environmental pollutants. nih.govnih.gov Isotope tracing helps to understand their fate in soil and water, identifying the microorganisms and enzymatic pathways responsible for their degradation. This knowledge is essential for developing bioremediation strategies.

The table below highlights key microbial processes where hydrazine intermediates or 15N tracers play a significant role.

| Microbial Process | Key Organisms | Role of Hydrazine / 15N Tracer | Research Application |

| Anammox | Candidatus Brocadia, Candidatus Kuenenia | Hydrazine is a key metabolic intermediate. nih.govresearchgate.net | Tracing nitrogen flow and quantifying N2 production in wastewater treatment and natural ecosystems. uva.nl |

| Nitrogen Fixation | Cyanobacteria, Azotobacter | 15N2 gas is used as a direct tracer to measure the rate of N2 conversion to ammonia. iaea.org | Quantifying new nitrogen inputs into terrestrial and aquatic environments. kobv.de |

| Biotransformation | Various bacteria and fungi | 15N-labeled hydrazine derivatives act as tracers. | Studying the degradation pathways of environmental contaminants. nih.govnih.gov |

Design of New Enzymatic Systems Based on this compound Transformation

A forward-looking research area involves using the knowledge gained from studying hydrazine-transforming enzymes to design novel biocatalysts. By harnessing the principles of enzyme engineering and synthetic biology, scientists aim to create new enzymes or even entire metabolic pathways with tailored functions. nih.gov

The starting point for this research is the characterization of naturally occurring enzymes that process hydrazine and its derivatives. These include:

Hydrazine Synthase and Hydrazine Oxidoreductase: Found in anammox bacteria, these enzymes are central to the biological formation and breakdown of the N-N bond in hydrazine. researchgate.net

Cytochrome P450 and Peroxidases: These versatile enzyme families are known to metabolize a wide range of hydrazine derivatives, often through oxidative pathways that generate reactive intermediates. nih.gov

Bacterial Hydrazine-Forming Machinery: Recent discoveries have identified novel gene cassettes in various bacteria that are responsible for synthesizing hydrazine as part of natural product biosynthesis. researchgate.net

The design of new enzymatic systems can proceed through several strategies:

Rational Design and Directed Evolution: By making specific mutations in the active site of a known enzyme (rational design) or by creating large libraries of mutant enzymes and screening for desired activity (directed evolution), researchers can alter an enzyme's substrate specificity or enhance its catalytic efficiency.

Enzyme Engineering with Noncanonical Amino Acids: Incorporating unnatural amino acids with novel chemical properties into an enzyme's structure can introduce new catalytic functions that are not possible with the standard 20 amino acids. nih.gov

Pathway Engineering: Assembling a series of enzymes (both natural and engineered) into a new metabolic pathway within a host microorganism can enable the production of valuable chemicals or the degradation of specific pollutants.

The ultimate goal is to create bespoke biocatalytic systems that can, for example, be used in green chemistry applications for the synthesis of nitrogen-containing compounds or for the highly efficient bioremediation of hydrazine-based pollutants.

Q & A

Basic: What are the established synthetic routes for preparing Acetyl Hydrazine-15N2^{15}\text{N}_215N2, and how can isotopic purity be validated?

Methodological Answer:

Acetyl Hydrazine- is synthesized by reacting isotopically labeled hydrazine () with acetylating agents (e.g., acetic anhydride) under controlled conditions. A critical step involves using -enriched hydrazine monohydrate (CAS 145571-73-9, linear formula H_2$$^{15}\text{N}$$^{15}\text{NH}_2·HO) to ensure isotopic integrity . Post-synthesis, purification via recrystallization or chromatography removes unreacted species. Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, the incorporation ratio is quantified by comparing molecular ion peaks (e.g., m/z shifts corresponding to substitution) .

Basic: What spectroscopic techniques are most effective for characterizing this compound^{15}\text{N}_215N2?

Methodological Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N–H stretching at ~3300 cm, C=O at ~1650 cm). Reference databases like NIST Chemistry WebBook provide comparative data .

- and NMR : NMR distinguishes isotopic labeling by chemical shift differences (e.g., -labeled amines show distinct splitting patterns) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and isotopic enrichment (e.g., expected [M+H] for CH_7$$^{15}\text{N}_2O is 91.06 Da) .

Advanced: How can researchers mitigate isotopic dilution effects in kinetic studies using this compound^{15}\text{N}_215N2?

Methodological Answer:

Isotopic dilution, caused by unlabeled contaminants, skews kinetic data. Mitigation strategies include:

- Pre-Experimental Calibration : Use internal standards (e.g., -labeled analogs) to correct for dilution .

- Reaction Quenching : Halt reactions at precise timepoints to minimize unintended isotope exchange.

- Chromatographic Separation : Employ HPLC or GC-MS to isolate labeled products from unlabeled byproducts .

- Data Normalization : Express results as isotope ratios (e.g., /) to account for batch variability .

Advanced: How should conflicting data on this compound^{15}\text{N}_215N2 stability under varying pH conditions be resolved?

Methodological Answer:

Contradictory stability reports may arise from differing experimental setups. To resolve discrepancies:

- Controlled Replication : Repeat studies under standardized conditions (pH 2–12, 25°C) .

- Analytical Harmonization : Use identical techniques (e.g., UV-Vis for degradation kinetics) across labs.

- Side-Reaction Monitoring : Track byproducts (e.g., hydrazones) via LC-MS to identify decomposition pathways .

- Literature Meta-Analysis : Compare results with primary sources from journals like Reviews in Analytical Chemistry, prioritizing studies with detailed method sections .

Basic: What safety protocols are essential when handling this compound^{15}\text{N}_215N2 in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation; hydrazine derivatives are acutely toxic (Category 4, H302) .

- Spill Management : Neutralize spills with 10% acetic acid, then absorb with inert materials (e.g., vermiculite) .

- Waste Disposal : Collect waste in sealed containers labeled for hazardous isotopic compounds .

Advanced: How can this compound^{15}\text{N}_215N2 be applied in tracing nitrogen metabolism pathways in biochemical studies?

Methodological Answer:

- Isotopic Labeling : Introduce Acetyl Hydrazine- into cell cultures or model organisms to track nitrogen incorporation into amino acids/nucleotides .

- Mass Spectrometry Imaging (MSI) : Map distribution in tissues to visualize metabolic flux .

- Kinetic Modeling : Use stable isotope-resolved metabolomics (SIRM) to quantify turnover rates in pathways like the urea cycle .

Basic: What are the best practices for storing this compound^{15}\text{N}_215N2 to ensure long-term stability?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent thermal decomposition .

- Desiccation : Use silica gel packs to minimize hydrolysis; hydrazines are hygroscopic .

- Inventory Logs : Document batch-specific data (e.g., synthesis date, isotopic purity) for traceability .

Advanced: How can researchers optimize reaction yields when using this compound^{15}\text{N}_215N2 in multi-step syntheses?

Methodological Answer:

- Stepwise Monitoring : Use inline IR or Raman spectroscopy to track intermediate formation .

- Catalyst Screening : Test palladium or enzyme catalysts (e.g., hydrolases) to enhance selectivity .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables (temperature, solvent polarity) .

Basic: What regulatory guidelines govern the use of 15N^{15}\text{N}15N-labeled compounds in academic research?

Methodological Answer:

- EPA/REACH Compliance : Adhere to waste disposal regulations for isotopic compounds (e.g., EPA 40 CFR § 261.24) .

- Institutional Review : Submit protocols to biosafety committees (IBC) for approval .

- Export Controls : Verify licensing requirements for international shipping of labeled materials .

Advanced: How can computational modeling support the design of experiments involving this compound^{15}\text{N}_215N2?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.